molecular formula C11H11FO3 B11811519 Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B11811519
M. Wt: 210.20 g/mol
InChI Key: BVAQMONZIOEFNJ-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H9O3F. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings. This compound is characterized by the presence of a fluorine atom, a methyl group, and a carboxylate ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzofuran derivative.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Carboxylation: The carboxylate ester group is introduced through esterification reactions using reagents like methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

Pharmacological Potential

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate exhibits various pharmacological properties that make it a candidate for drug development. Preliminary studies indicate its potential as:

  • Antimicrobial Agent : The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Agent : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Key Mechanisms

  • Enzyme Modulation : The compound may influence enzyme activity, impacting metabolic pathways.
  • Cell Signaling Pathways : It could alter cellular signaling pathways, contributing to its anticancer properties.

Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects:

Cell LineIC50 Value (µM)% Cell Viability
HepG21.3035%
MCF-71.5030%

These findings suggest that the compound has potent antiproliferative activity compared to established treatments like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy was assessed using the well diffusion method:

MicroorganismInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus13265
Escherichia coli10.5280

These results indicate that this compound and its derivatives could serve as potential candidates for drug development targeting bacterial infections.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several chemical reactions that can be optimized for large-scale production. Common methods include:

  • Continuous Flow Reactors : These are utilized to enhance scalability and cost-effectiveness.
  • Automated Systems : Automation in synthesis can improve yield and reproducibility.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ester group facilitates its transport across biological membranes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate: Lacks the methyl group at the 2-position.

    Methyl 5-chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate: Contains a chlorine atom instead of fluorine.

    Methyl 5-fluoro-2-methylbenzofuran-7-carboxylate: Lacks the dihydro structure.

Uniqueness

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate is unique due to the combination of its fluorine atom, methyl group, and dihydrobenzofuran structure, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate is a synthetic compound belonging to the benzofuran family. Its unique molecular structure, characterized by the presence of a fluorine atom at the 5-position of the benzofuran ring, contributes to its distinctive chemical properties and biological activities. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H11_{11}O3_3F
  • Molecular Weight : 210.20 g/mol
  • CAS Number : 1188022-01-6

The compound features a methyl group at the 2-position and a carboxylate group that enhances its solubility and biological interactions. The fluorine substitution is particularly significant as it influences the reactivity and binding affinity towards biological targets.

Preliminary studies indicate that this compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances its binding affinity, potentially modulating enzyme activity and cellular signaling pathways.

Therapeutic Potential

Research has suggested several therapeutic applications for this compound, including:

  • Antimicrobial Activity : Studies have shown that compounds in the benzofuran class can possess antimicrobial properties. This compound may similarly exhibit efficacy against various bacterial strains.
  • Anticancer Properties : The compound's ability to influence cellular signaling pathways positions it as a candidate for anticancer drug development. Research is ongoing to determine its effectiveness against specific cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences with other related compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylateC10_{10}H9_{9}ClN2_2O3_3Contains chlorine; potential for different biological activity
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylateC10_{10}H11_{11}N1_1O3_3Amino group may enhance solubility and bioavailability
This compound C11_{11}H11_{11}O3_3F Unique fluorine substitution influencing reactivity

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antimicrobial properties against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Investigation of Anticancer Effects

A recent investigation into the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The study highlighted the compound's mechanism of action involving the modulation of key signaling pathways associated with cell survival and proliferation .

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C11H11FO3/c1-6-3-7-4-8(12)5-9(10(7)15-6)11(13)14-2/h4-6H,3H2,1-2H3

InChI Key

BVAQMONZIOEFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)F)C(=O)OC

Origin of Product

United States

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